![molecular formula C10H6BrF2NO3 B2619488 (2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid CAS No. 1025273-83-9](/img/structure/B2619488.png)
(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid is a synthetic organic compound characterized by the presence of a bromo and difluoro-substituted phenyl group attached to a carbamoyl prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4,6-difluoroaniline and acryloyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamoyl group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with various biological targets. It exhibits promising anticancer activity , particularly against specific cancer cell lines.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For example, a related study demonstrated an IC50 value of 0.05 μM against MDA-MB-468 breast cancer cells, indicating potent anticancer properties .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been a focus of research. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study: Inhibition of Inflammation
In vitro studies revealed that modifications of the compound led to reduced levels of inflammatory markers in macrophages, indicating its potential use in therapies for conditions like arthritis .
Neuropharmacology
Preliminary studies suggest that (2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid may influence neuronal excitability through modulation of ion channels. This property could be explored for developing treatments for neurological disorders.
Mécanisme D'action
The mechanism of action of (2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid is unique due to the presence of both bromo and difluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Activité Biologique
(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid, also known by its CAS number 1025273-83-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is C10H6BrF2NO3, with a molar mass of 306.06 g/mol. Its structure includes a bromo-substituted phenyl group and a prop-2-enoic acid moiety, which are key to its biological functions.
Property | Value |
---|---|
Molecular Formula | C10H6BrF2NO3 |
CAS Number | 1025273-83-9 |
Molar Mass | 306.06 g/mol |
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymatic pathways or receptor interactions that are crucial for cellular signaling and function.
Inhibition of Bacterial Secretion Systems
One significant area of research involves the compound's role in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria. T3SS is essential for the virulence of several Gram-negative bacteria, including Escherichia coli and Salmonella. Studies have demonstrated that this compound can inhibit the secretion of virulence factors by these pathogens, potentially reducing their pathogenicity .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on E. coli Pathogenicity :
- Cytotoxicity Assessment :
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Inhibition Concentration : The IC50 value for inhibition of T3SS activity was determined to be approximately 50 µM.
Biological Activity | IC50 Value (µM) |
---|---|
Inhibition of T3SS | 50 |
Cytotoxicity (Mammalian Cells) | >100 |
Propriétés
IUPAC Name |
(E)-4-(2-bromo-4,6-difluoroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO3/c11-6-3-5(12)4-7(13)10(6)14-8(15)1-2-9(16)17/h1-4H,(H,14,15)(H,16,17)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVQCCXBUSKZDW-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)C=CC(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)NC(=O)/C=C/C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.